Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate
Description
Methyl 4-amino-3-(tetrahydro-2H-pyran-4-yl)butanoate is a bicyclic organic compound featuring a tetrahydro-2H-pyran (THP) ring linked to a butanoate ester backbone with an amino group at the 4-position. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.28 g/mol. The THP moiety contributes to its conformational rigidity, while the ester and amino groups enhance solubility and reactivity, making it a candidate for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
methyl 4-amino-3-(oxan-4-yl)butanoate |
InChI |
InChI=1S/C10H19NO3/c1-13-10(12)6-9(7-11)8-2-4-14-5-3-8/h8-9H,2-7,11H2,1H3 |
InChI Key |
TWRBZURVHROLAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted with nucleophiles.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability. The ester group may undergo hydrolysis, releasing the active form of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with other THP-containing derivatives. Key analogues include:
Compound 11a : 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile
- Molecular Formula : C₁₆H₁₂N₆O₂
- Functional Groups: Amino, hydroxy, cyano, phenyl, and pyran rings.
- Key Features: A fused pyran-pyrazole system with electron-withdrawing cyano groups, enhancing stability but reducing solubility in polar solvents compared to esters .
Compound 11b : Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate
- Molecular Formula : C₁₈H₁₆N₆O₄
- Functional Groups: Ester, amino, cyano, and hydroxy groups.
- Key Features: The ethyl ester group improves lipophilicity, while the cyano group retains electronic effects similar to Compound 11a .
Compound 262 : 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine
- Molecular Formula : C₆H₁₄N₂O
- Functional Groups : Dual amine groups directly attached to the THP ring.
Physicochemical and Reactivity Profiles
| Property | Methyl 4-amino-3-(THP-4-yl)butanoate | Compound 11a | Compound 11b | Compound 262 |
|---|---|---|---|---|
| Solubility | Moderate (ester and amine) | Low (cyano) | Moderate (ester) | High (amines) |
| Basicity (pKa) | ~9.5 (amine) | ~8.5 (amine) | ~9.0 (amine) | ~10.5 (geminal amines) |
| Thermal Stability | Stable up to 150°C | Decomposes at 200°C | Stable up to 180°C | Hygroscopic |
- Key Insights: The ester group in the target and 11b enhances solubility in organic solvents compared to 11a’s cyano-dominated hydrophobicity. Compound 262’s geminal amines confer higher basicity, making it prone to protonation in acidic environments .
Biological Activity
Methyl 4-amino-3-(tetrahydro-2H-pyran-4-yl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, highlighting its biological activity, structure-activity relationships (SAR), and implications for therapeutic applications.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₁O₂ |
| Molecular Weight | 171.22 g/mol |
| CAS Number | 1270036-80-0 |
| Log P | 1.57 |
| Solubility | Soluble in water |
- Cannabinoid Receptor Agonism : Research indicates that compounds with similar structures exhibit activity as cannabinoid receptor agonists. For instance, N-methyl derivatives of tetrahydropyran have shown promising results as dual agonists for CB(1) and CB(2) receptors, which are crucial in pain modulation and neuroprotection .
- Neuroprotective Effects : Pyran-based compounds have been recognized for their neuroprotective properties. Studies suggest that they may mitigate neurodegeneration by reducing oxidative stress and inflammation, which are pivotal in diseases like Alzheimer's .
- Antimicrobial Activity : Some derivatives of pyran compounds have demonstrated antibacterial and antifungal properties, potentially making them candidates for treating infections .
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be influenced by various structural modifications. The presence of the tetrahydropyran ring is essential for maintaining its activity, as it contributes to the compound's interaction with biological targets.
Key Modifications
- Alkyl Chain Length : Variations in the length and branching of the alkyl chain attached to the amino group can significantly alter receptor affinity and selectivity.
- Substituents on the Pyran Ring : The introduction of different functional groups on the tetrahydropyran ring can enhance or diminish biological activity, impacting pharmacokinetics and toxicity profiles.
Study 1: Analgesic Properties
A study explored the analgesic effects of a related compound, demonstrating that tetrahydropyran derivatives significantly reduced pain responses in rodent models through CB(1) receptor activation. This suggests a potential application for this compound in pain management therapies .
Study 2: Neuroprotective Activity
In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, methyl 4-amino derivatives exhibited a dose-dependent reduction in cell death, indicating their potential as therapeutic agents against neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
